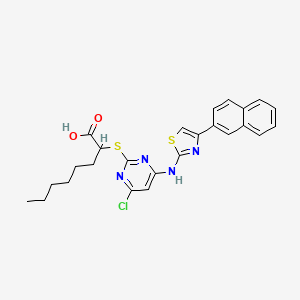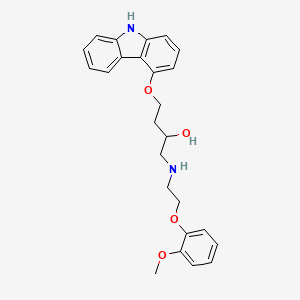
VK-II-86
描述
VK-II-86 是一种合成有机化合物,也是卡维地洛的非β受体阻滞剂类似物。 它已显示出通过新型多通道效应防止乌本苷诱导的心脏毒性和低钾血症诱导的室性心律失常 。 This compound 特别以其抑制储存过载诱导的钙释放通过烟碱受体 2 通道的能力而闻名 .
科学研究应用
VK-II-86 有多种科学研究应用,包括:
作用机制
VK-II-86 通过抑制储存过载诱导的钙释放通过烟碱受体 2 通道发挥其作用。 这种抑制阻止了肌浆网中自发的钙释放,从而降低了钙波、自发收缩和细胞死亡的频率 。 This compound 还使细胞内钙稳态和复极储备正常化,这有助于预防低钾血症诱导的心律失常 .
生化分析
Biochemical Properties
VK-II-86 is an inhibitor of store-overload-induced calcium release (SOICR) and interacts with several key biomolecules. It inhibits SOICR in HEK293 cells expressing the ryanodine receptor 2 (RyR2) R4496C mutation, which results in spontaneous calcium release from the endoplasmic reticulum . This compound also inhibits the inward-rectifier potassium channel 2.1 (Kir2.1), cardiac late sodium current (late INa), and L-type calcium current (ICa) in isolated canine cardiomyocytes . Additionally, it acts as an antagonist of toll-like receptor 4 (TLR4) and inhibits hyperpolarization-activated cyclic nucleotide-gated potassium channel 4 (HCN4) in COS-7 cells .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It prevents hypokalaemia-induced ventricular arrhythmia by normalizing calcium homeostasis and repolarization reserve . In cardiac myocytes, this compound reduces the frequency of spontaneous contractions and cell death induced by ouabain treatment . It also prevents oxidative stress and arrhythmogenic calcium waves in these cells . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It inhibits spontaneous calcium release from the sarcoplasmic reticulum by interacting with the ryanodine receptor 2 (RyR2) . This compound also affects ion channel activity, including the inward-rectifier potassium current (IK1), late sodium current (INa-L), and L-type calcium current (ICa), thereby stabilizing cellular electrical activity . Furthermore, it reduces oxidative stress by inhibiting hyperpolarization-activated cyclic nucleotide-gated potassium channel 4 (HCN4) .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and sustained effects over time. Studies have shown that this compound maintains its inhibitory effects on calcium release and ion channel activity in both short-term and long-term experiments . The compound’s stability is crucial for its consistent performance in in vitro and in vivo studies, ensuring reliable results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively prevents hypokalaemia-induced ventricular arrhythmia without significant adverse effects . At higher doses, the compound may exhibit toxic effects, including increased oxidative stress and potential cardiotoxicity . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to calcium homeostasis and ion channel regulation. It interacts with enzymes and cofactors that modulate calcium flux and ion channel activity, thereby influencing metabolic flux and metabolite levels . The compound’s role in these pathways highlights its potential in treating conditions associated with calcium dysregulation and ion channelopathies.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It accumulates in cardiac myocytes, where it exerts its effects on calcium release and ion channel activity . The compound’s distribution is influenced by its interactions with cellular transport mechanisms, ensuring targeted delivery to affected tissues.
Subcellular Localization
This compound localizes primarily in the endoplasmic reticulum and cytoplasm, where it interacts with the ryanodine receptor 2 (RyR2) and other ion channels . Its subcellular localization is crucial for its activity, as it ensures proximity to its target biomolecules. Post-translational modifications and targeting signals may further influence the compound’s localization and function within cells.
准备方法
VK-II-86 通过一系列化学反应合成,这些反应涉及对卡维地洛的修饰。. This compound 的工业生产方法没有得到广泛的记录,但它们可能遵循类似的合成路线,并针对大规模生产进行了优化。
化学反应分析
VK-II-86 经历了几种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,导致形成各种氧化产物。
还原: 该化合物也可以进行还原反应,尽管这些反应不太常见。
取代: this compound 可以参与取代反应,特别是涉及其官能团。
在这些反应中使用的常见试剂和条件包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所用条件和试剂 .
相似化合物的比较
VK-II-86 是卡维地洛的类似物,但它缺乏β肾上腺素受体拮抗活性。这使其与具有β受体阻滞特性的卡维地洛相比具有独特性。类似的化合物包括:
卡维地洛: 一种用于治疗高血压和心力衰竭的β受体阻滞剂。
丹曲林: 一种烟碱受体抑制剂,用于治疗恶性高热和肌肉痉挛.
This compound 由于其能够在不影响β肾上腺素受体的情况下预防心律失常而脱颖而出,使其成为治疗不适合使用β受体阻滞剂的疾病的有希望的候选药物 .
属性
IUPAC Name |
4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-29-22-10-4-5-11-23(22)31-16-14-26-17-18(28)13-15-30-24-12-6-9-21-25(24)19-7-2-3-8-20(19)27-21/h2-12,18,26-28H,13-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYHNEODRHJYSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(CCOC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


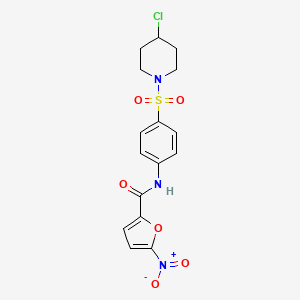
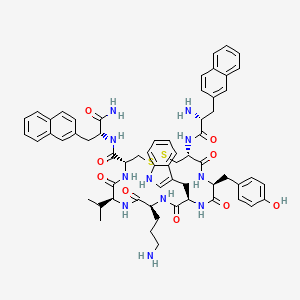
![8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt](/img/structure/B560352.png)
![3(4H)-Pyridinecarboxamide, N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]-](/img/structure/B560353.png)

![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)
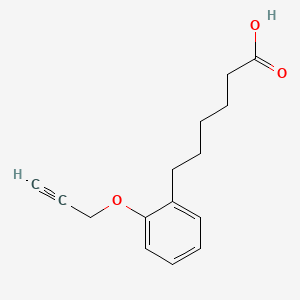
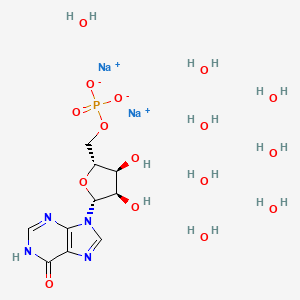
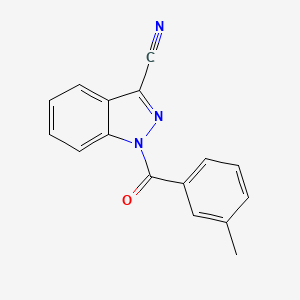


![3-[4-[1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl]phenyl]benzoic acid](/img/structure/B560367.png)
![Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-](/img/structure/B560368.png)
